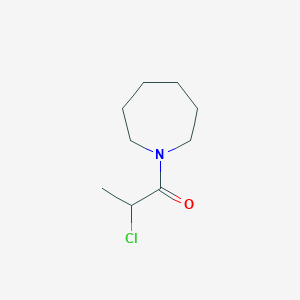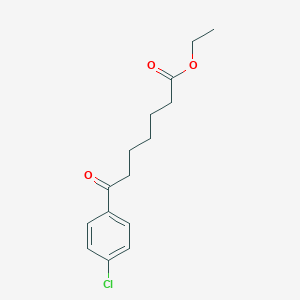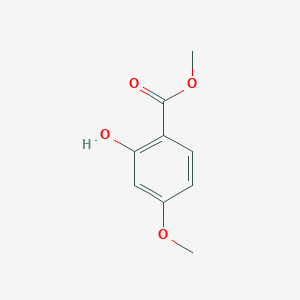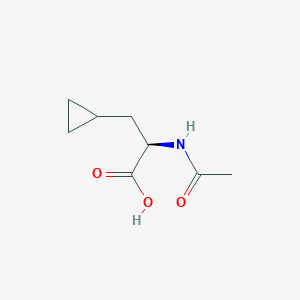
1-(2-Chloropropanoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropanoyl)azepane is a chemical compound with the CAS Number: 115840-34-1 and Linear Formula: C9 H16 Cl N O . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .
Synthesis Analysis
The synthesis of the azepane ring, which is a part of 1-(2-Chloropropanoyl)azepane, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of 1-(2-Chloropropanoyl)azepane is represented by the Inchi Code: 1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 .Chemical Reactions Analysis
Azepane-based compounds, including 1-(2-Chloropropanoyl)azepane, are synthesized through various chemical reactions such as ring-closing reactions and ring-expansion reactions of cyclic compounds .Physical And Chemical Properties Analysis
1-(2-Chloropropanoyl)azepane has a molecular weight of 189.68 . It is typically stored at room temperature and has a physical form of liquid .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Azepane Derivatives
“1-(2-Chloropropanoyl)azepane” is utilized in the synthesis of azepane derivatives, which are key intermediates in medicinal chemistry . These derivatives serve as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, they are instrumental in the formal synthesis of Proheptazine, an opioid analgesic .
Material Science: Building Blocks for High-Value Materials
In material science, “1-(2-Chloropropanoyl)azepane” acts as a building block for creating high-value materials due to its functionalized nitrogen heterocycle structure . This structure is crucial for developing materials with specific properties required in various industrial applications.
Chemical Synthesis: Photochemical Dearomative Ring Expansion
The compound is involved in photochemical dearomative ring expansion processes to prepare complex azepanes from simple nitroarenes . This method is mediated by blue light and transforms six-membered benzenoid frameworks into seven-membered ring systems, which are then used to synthesize azepane analogues of piperidine drugs.
Bioactive Materials: Inhibitors and Reagents
Azepane derivatives, synthesized using “1-(2-Chloropropanoyl)azepane”, find applications as bioactive materials. They are used as inhibitors and reagents in biological systems to interact with specific proteins or DNA sequences, thereby influencing biological processes .
Drug Development: AI-Powered Predictive Models
Artificial Intelligence (AI) uses “1-(2-Chloropropanoyl)azepane” in predictive models for drug molecule discovery. AI algorithms predict the folding and interactions of molecules like azepane derivatives, which are essential in the early stages of drug development .
Industrial Applications: Proteomics Research
In industrial settings, “1-(2-Chloropropanoyl)azepane” is a product used in proteomics research. It helps in identifying and analyzing proteins, which is vital for understanding biological systems and developing new industrial biotechnological processes .
Direcciones Futuras
Azepane-based compounds, including 1-(2-Chloropropanoyl)azepane, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICYJAARJPVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557460 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)azepane | |
CAS RN |
115840-34-1 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














